![molecular formula C9H16NNaO4S B6608920 sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate CAS No. 2866352-88-5](/img/structure/B6608920.png)
sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate is an organic compound featuring a sulfinate group. It is notable for its incorporation of a cyclopropyl ring and the tert-butoxycarbonyl (Boc) protecting group. This compound has gained attention due to its potential utility in various chemical transformations and its potential as an intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate generally involves multiple steps:
Formation of the cyclopropyl ring: Starting with a suitable cyclopropane precursor.
Introduction of the Boc-protected amino group: Typically achieved by the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Sulfinylation: The resultant Boc-protected amine can then be treated with a sulfinate source, such as sodium methanesulfinate, under controlled conditions to achieve the final compound.
Industrial Production Methods: For large-scale production, careful control of reaction conditions such as temperature, solvent choice, and purity of reagents is crucial. Industrial methods might employ more robust reagents and catalysts to improve yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidation reactions to form sulfonates or sulfones.
Reduction: Can be reduced to the corresponding sulfenate or thioether.
Substitution: The sulfinate group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions Used:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Utilizing reagents such as lithium aluminium hydride (LiAlH4).
Substitution: Conditions often involve a nucleophilic agent and a suitable solvent like dimethylformamide (DMF).
Major Products Formed from These Reactions:
From oxidation : Sulfonates or sulfones.
From reduction : Sulfenate or thioether derivatives.
From substitution : Compounds where the sulfinate is replaced by nucleophiles, yielding diverse organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Helpful in the development of new synthetic pathways and reagents.
Biology and Medicine:
Could be explored for its role in enzyme inhibition or as a prodrug.
Industry:
Used in the synthesis of specialty chemicals.
Possible applications in materials science due to the unique properties imparted by the cyclopropyl and sulfinate groups.
Wirkmechanismus
The mechanism by which the compound exerts its effects:
The cyclopropyl ring can engage in unique steric interactions, impacting the overall reactivity of the molecule.
The Boc-protecting group provides temporary protection to the amino functionality during synthesis, making the compound more reactive for subsequent steps.
The sulfinate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways Involved:
In drug design, it may target specific enzymes or receptors.
The cyclopropyl group is known for influencing molecular interactions and binding properties.
Vergleich Mit ähnlichen Verbindungen
Sodium cyclopropylmethanesulfinate: Lacks the Boc-protected amino group, resulting in different reactivity and applications.
Sodium (1-aminocyclopropyl)methanesulfinate: Unprotected amino group, which can lead to different chemical behavior.
Tert-butyl (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate: Similar structure but with a different counterion, affecting solubility and reactivity.
Highlighting its Uniqueness: Sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate is unique due to the combination of the cyclopropyl ring, Boc-protected amino group, and sulfinate moiety. This combination allows for a wide range of synthetic applications and makes the compound a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound with significant potential in organic chemistry and related fields. Its unique structural features enable diverse chemical transformations, making it a valuable tool for researchers and industrial chemists alike. The exploration of its applications in various scientific domains continues to reveal new opportunities and insights.
Eigenschaften
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-8(2,3)14-7(11)10-9(4-5-9)6-15(12)13;/h4-6H2,1-3H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNHFQXXSQPNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
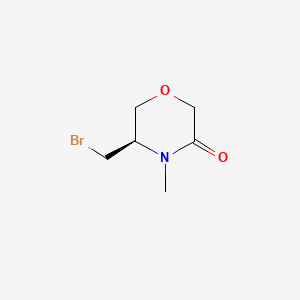
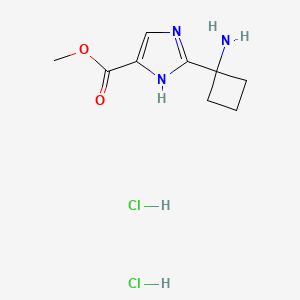
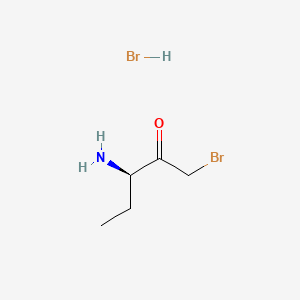
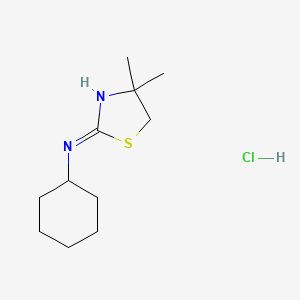
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
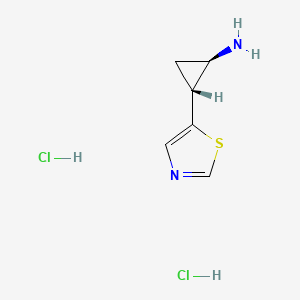
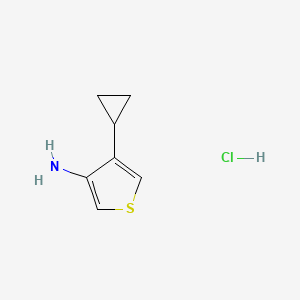

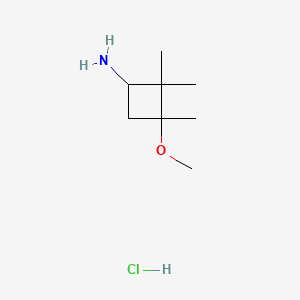
amine hydrochloride](/img/structure/B6608922.png)
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)
